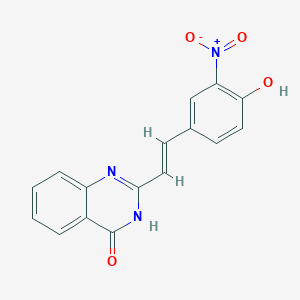
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a styryl group substituted at the second position and a hydroxy and nitro group on the styryl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazolinone core, which can be derived from anthranilic acid or its derivatives.
Formation of Quinazolinone Core: The anthranilic acid derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Styryl Group Introduction: The styryl group is introduced via a condensation reaction between the quinazolinone core and a suitable aldehyde, such as 4-hydroxy-3-nitrobenzaldehyde.
Reaction Conditions: The condensation reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction setups.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinazolinones.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The styryl group can also play a role in π-π stacking interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Styrylquinazolin-4(1H)-one: Lacks the hydroxy and nitro groups, resulting in different chemical and biological properties.
4-Hydroxyquinazolin-2(1H)-one:
3-Nitro-2-styrylquinazolin-4(1H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one is unique due to the presence of both hydroxy and nitro groups on the styryl moiety, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H11N3O4 |
|---|---|
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
2-[(E)-2-(4-hydroxy-3-nitrophenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H11N3O4/c20-14-7-5-10(9-13(14)19(22)23)6-8-15-17-12-4-2-1-3-11(12)16(21)18-15/h1-9,20H,(H,17,18,21)/b8-6+ |
InChI-Schlüssel |
AFXHRVVWIVWNRH-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
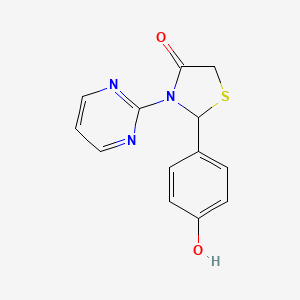

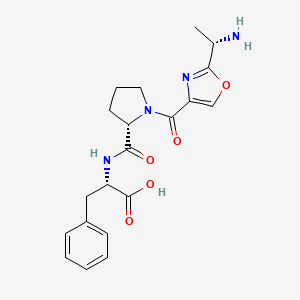
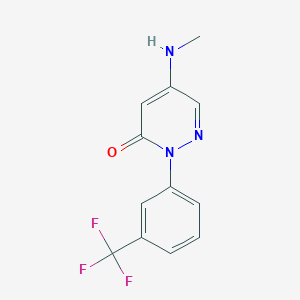
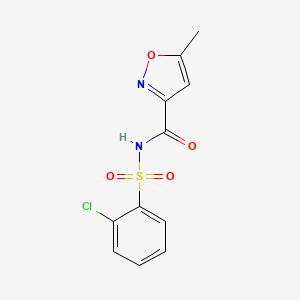
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)

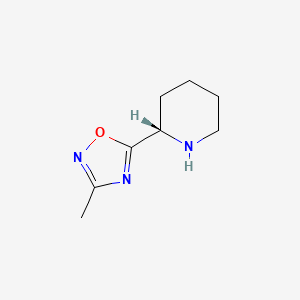
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)


